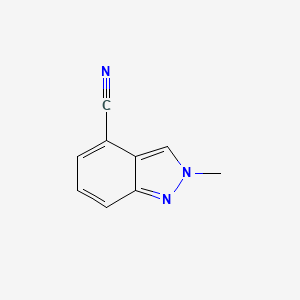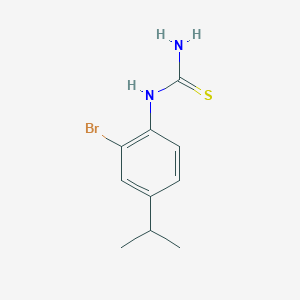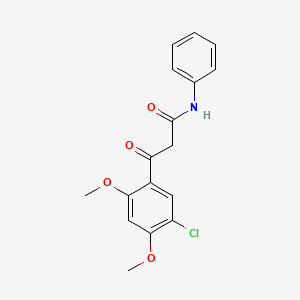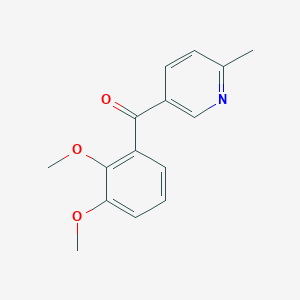
Indolin-5-carbonitrilhydrochlorid
Übersicht
Beschreibung
Indoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-5-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsmedikamente
Indolinstrukturen finden sich häufig in natürlichen und synthetischen Verbindungen mit medizinischem Wert und werden nun zunehmend als Grundgerüst verschiedener Medikamente genutzt . Sie wurden bei der Entwicklung von Krebsmedikamenten eingesetzt . Der Benzolring von Indolin kann hydrophob mit den Aminosäureresten von Proteinen interagieren, was bei der Krebsbehandlung von Vorteil sein kann .
Antibiotika
Indolin-verwandte Alkaloide wurden vollständig als Antibiotika entwickelt . Mit der zunehmenden Resistenz von Bakterien wenden sich Forscher der Konstruktion neuer Wirkstoffgerüste zu, wobei Indolinstrukturen eine entscheidende Rolle spielen .
Behandlung von Herz-Kreislauf-Erkrankungen
Indolinstrukturen wurden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Ihre einzigartige Struktur und ihre Eigenschaften machen sie für das Wirkstoffdesign in diesem Bereich geeignet .
Entzündungshemmende und schmerzlindernde Medikamente
Indolinverbindungen wurden bei der Entwicklung und Synthese von entzündungshemmenden und schmerzlindernden Medikamenten eingesetzt . Ihre einzigartige Struktur ermöglicht es ihnen, mit verschiedenen Proteinen und Aminosäureresten zu interagieren, was sie bei diesen Behandlungen effektiv macht .
Antivirale Medikamente
Indolinderivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Eigenschaften . Dies macht sie zu einer Schlüsselkomponente bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener Viruserkrankungen .
Antidiabetika
Indolinderivate haben auch Potenzial bei der Behandlung von Diabetes gezeigt . Ihre einzigartigen Eigenschaften und Strukturen machen sie zu einem vielversprechenden Forschungsgebiet bei der Entwicklung von Antidiabetika .
Malariamedikamente
Indolinderivate wurden auf ihre antimalariellen Aktivitäten untersucht . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Malariamedikamente .
Anticholinesterase-Medikamente
Indolinderivate haben Potenzial bei der Entwicklung von Anticholinesterase-Medikamenten gezeigt . Diese Medikamente werden zur Behandlung von Krankheiten wie Alzheimer und Myasthenia gravis eingesetzt .
Dies sind nur einige der vielen potenziellen Anwendungen von Indolin-5-carbonitrilhydrochlorid in der wissenschaftlichen Forschung. Mit fortschreitender Forschung werden wahrscheinlich noch mehr Anwendungen entdeckt .
Wirkmechanismus
Target of Action
Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action
Mode of Action
The mode of action of Indoline-5-carbonitrile hydrochloride involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of Indoline-5-carbonitrile hydrochloride with its targets, leading to changes in the targets’ function .
Biochemical Pathways
Indoline-5-carbonitrile hydrochloride, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5-carbonitrile hydrochloride may influence a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of Indoline-5-carbonitrile hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including indoline-5-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.
Cellular Effects
Indoline-5-carbonitrile hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, indoline-5-carbonitrile hydrochloride can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of indoline-5-carbonitrile hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, indoline-5-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-5-carbonitrile hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to indoline-5-carbonitrile hydrochloride in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of indoline-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.
Metabolic Pathways
Indoline-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of indoline-5-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of indoline-5-carbonitrile hydrochloride within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
Indoline-5-carbonitrile hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of indoline-5-carbonitrile hydrochloride is an important factor in determining its biological activity and efficacy.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZEXJPRIRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-98-5 | |
| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)








